Cas no 683767-68-2 (N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide structure
683767-68-2 structure
Product name:N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
CAS No:683767-68-2
MF:C23H22N4O3S3
MW:498.640780925751
CID:6207465
PubChem ID:4144986

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
    • N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
    • N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
    • 683767-68-2
    • N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
    • F1122-1265
    • Oprea1_177867
    • AKOS002048745
    • Inchi: 1S/C23H22N4O3S3/c1-15-10-12-27(13-11-15)33(29,30)17-8-6-16(7-9-17)21(28)26-23-25-19(14-31-23)22-24-18-4-2-3-5-20(18)32-22/h2-9,14-15H,10-13H2,1H3,(H,25,26,28)
    • InChI Key: HJQHKVIAITXHIX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC(=CS2)C2=NC3C=CC=CC=3S2)=O)=CC=1)(N1CCC(C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 498.08540410g/mol
  • Monoisotopic Mass: 498.08540410g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 791
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 157Ų

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1122-1265-10μmol
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683767-68-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1122-1265-15mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683767-68-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1122-1265-5μmol
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683767-68-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1122-1265-3mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683767-68-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1122-1265-4mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683767-68-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1122-1265-2mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683767-68-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1122-1265-2μmol
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683767-68-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1122-1265-1mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683767-68-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1122-1265-5mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683767-68-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1122-1265-10mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683767-68-2 90%+
10mg
$79.0 2023-05-17

Additional information on N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Recent Advances in the Study of N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (CAS: 683767-68-2)

In recent years, the compound N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (CAS: 683767-68-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzothiazole and thiazole moieties, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. The following research brief consolidates the latest findings and advancements related to this compound, providing a comprehensive overview of its pharmacological properties, mechanisms of action, and clinical relevance.

Recent studies have elucidated the molecular mechanisms underlying the biological activity of 683767-68-2. The compound has been identified as a potent inhibitor of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR cascade. In vitro experiments using cancer cell lines demonstrated that 683767-68-2 effectively suppresses tumor growth by inducing apoptosis and cell cycle arrest. Furthermore, its sulfonylbenzamide moiety enhances binding affinity to target proteins, making it a promising candidate for drug development.

In addition to its anticancer properties, 683767-68-2 has exhibited antimicrobial activity against a range of pathogens, including drug-resistant strains of bacteria and fungi. Structural-activity relationship (SAR) studies have revealed that the benzothiazole and thiazole rings are critical for its antimicrobial efficacy. These findings suggest potential applications in addressing the global challenge of antimicrobial resistance (AMR).

Pharmacokinetic studies of 683767-68-2 have also been conducted to evaluate its bioavailability, metabolism, and toxicity profiles. Preliminary data indicate that the compound has favorable pharmacokinetic properties, with good oral absorption and moderate plasma half-life. However, further optimization is required to minimize off-target effects and enhance therapeutic efficacy. Researchers are currently exploring novel formulations and delivery systems to improve its clinical performance.

The synthesis and scale-up production of 683767-68-2 have been another focal point of recent research. Advances in synthetic methodologies have enabled more efficient and cost-effective production of this compound, facilitating its transition from laboratory-scale experiments to preclinical and clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its development and commercialization.

In conclusion, N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (683767-68-2) represents a versatile and promising compound in the realm of chemical biology and medicinal chemistry. Its dual functionality as an anticancer and antimicrobial agent, coupled with its favorable pharmacokinetic profile, positions it as a strong candidate for future therapeutic applications. Ongoing research and development efforts are expected to further unravel its potential and pave the way for its clinical translation.

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